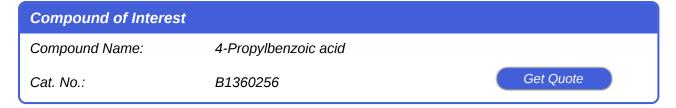


4-Propylbenzoic acid melting point and boiling point

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An In-depth Technical Guide to the Physicochemical Properties of **4-Propylbenzoic Acid**

This technical guide provides a comprehensive overview of the melting and boiling points of **4-Propylbenzoic acid**, targeted towards researchers, scientists, and professionals in drug development. This document outlines key physical constants, detailed experimental protocols for their determination, and a visual representation of the experimental workflow.

Physicochemical Data of 4-Propylbenzoic Acid

4-Propylbenzoic acid (CAS No. 2438-05-3) is an alkylbenzene derivative with the molecular formula C10H12O2. Its physical properties, particularly its melting and boiling points, are critical for its purification, handling, and application in various chemical syntheses, including as a raw material for liquid crystals.

The quantitative data for the melting and boiling points of **4-Propylbenzoic acid** are summarized in the table below for clear reference and comparison.

Property	Value	Conditions
Melting Point	142-144 °C	(lit.)
Boiling Point	285.1 °C	at 760 mmHg
~288.61 °C	(estimate)	



Experimental Protocols for Determination

Accurate determination of melting and boiling points is fundamental for verifying the purity and identity of a chemical compound. The standard methods employed for organic solids and liquids are detailed below.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For pure compounds, this transition occurs over a narrow range (typically 0.5-1.0°C). The presence of impurities typically causes a depression of the melting point and a broadening of the melting range.

Methodology:

- Sample Preparation: A small quantity of the solid 4-Propylbenzoic acid is finely crushed into a powder. One end of a glass capillary tube is sealed by heating it in a flame. The open end of the capillary is then pressed into the powdered sample to collect a small amount of the material. The tube is tapped gently to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.
- Apparatus Setup: The packed capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a heating apparatus, such as a Thiele tube filled with a high-boiling point oil (e.g., paraffin) or a modern digital melting point apparatus with a heated metal block.
- Measurement: The heating bath is heated slowly, with the rate of temperature increase controlled to approximately 2°C per minute as the expected melting point is approached.
- Data Recording: Two temperatures are recorded:
 - T1: The temperature at which the first drop of liquid appears.
 - T2: The temperature at which the entire solid sample has completely melted into a clear liquid. The melting point is reported as the range from T1 to T2. For accurate results, at least two careful determinations should be performed.



Boiling Point Determination (Capillary Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. This property is crucial for distillation-based purification and for characterizing liquid compounds.

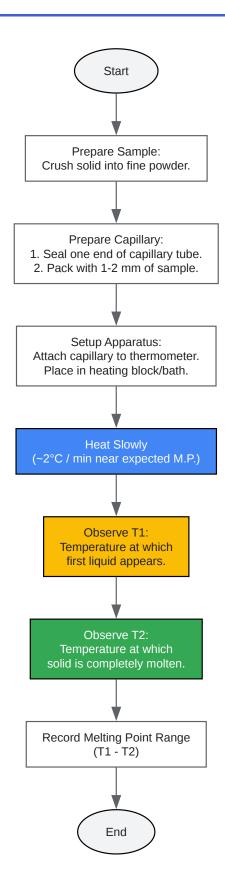
Methodology:

- Sample Preparation: A few milliliters of the liquid sample are placed into a small test tube (fusion tube).
- Apparatus Setup: A capillary tube, sealed at one end, is placed into the test tube with the
 open end submerged in the liquid and the sealed end positioned upwards. The test tube is
 then securely attached to a thermometer.
- Heating: The entire assembly is immersed in a heating bath (e.g., Thiele tube, oil bath, or aluminum block). The apparatus is heated gently.
- Observation and Measurement: As the temperature rises, air trapped in the capillary tube will
 expand and exit as bubbles. When the boiling point is reached, a rapid and continuous
 stream of bubbles will emerge from the capillary's open end. At this point, the heat source is
 removed, and the apparatus is allowed to cool slowly.
- Data Recording: The boiling point is the temperature at which the bubbling stops and the
 liquid is drawn back into the capillary tube. This indicates that the vapor pressure inside the
 capillary has become equal to the external atmospheric pressure. It is important to record the
 barometric pressure at the time of the experiment, as boiling point is pressure-dependent.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the determination of a melting point using a capillary-based method.





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Workflow for Melting Point Determination.



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